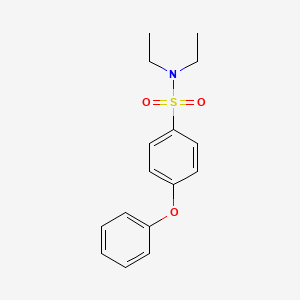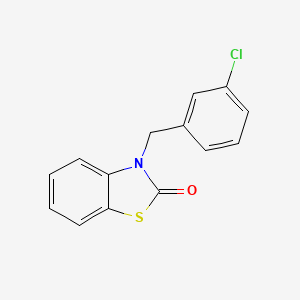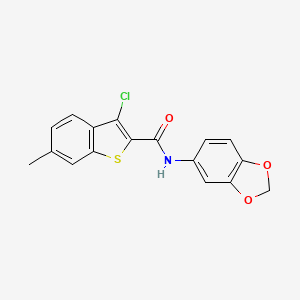
3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide, also known as CTB, is a synthetic compound that belongs to the class of benzothiophenes. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activation of NF-κB and STAT3, which are involved in the regulation of inflammation and cancer cell growth. 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB and STAT3. 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cells. In addition, 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the activation of NF-κB and STAT3. 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide is also relatively easy to synthesize and has been optimized to improve its yield and purity. However, there are some limitations to using 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide in lab experiments. For example, the mechanism of action of 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide is not fully understood, and more research is needed to determine its precise molecular targets. In addition, the toxicity and pharmacokinetics of 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide have not been extensively studied, and more research is needed to determine its safety and efficacy in vivo.
Future Directions
There are many future directions for research on 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide. One area of research is to further elucidate the mechanism of action of 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide and identify its molecular targets. This could lead to the development of more potent and selective 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide analogs for the treatment of various diseases. Another area of research is to study the toxicity and pharmacokinetics of 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide in vivo, which could provide important information for the development of 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide as a therapeutic agent. Finally, more research is needed to evaluate the efficacy of 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide in animal models of various diseases, including cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-mercaptobenzoic acid with 2-bromo-6-methylbenzonitrile to form 2-(2-bromo-6-methylphenyl)benzoic acid. This intermediate is then reacted with thienylmethylamine and chloroacetyl chloride to form the final product, 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide. The synthesis of 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. 3-chloro-6-methyl-N-(2-thienylmethyl)-1-benzothiophene-2-carboxamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
3-chloro-6-methyl-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS2/c1-9-4-5-11-12(7-9)20-14(13(11)16)15(18)17-8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSPGJQTKIKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-methyl-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)
![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)
![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)
